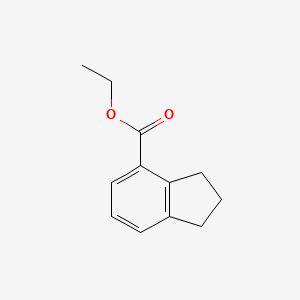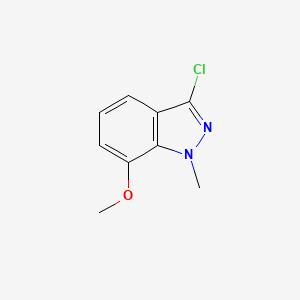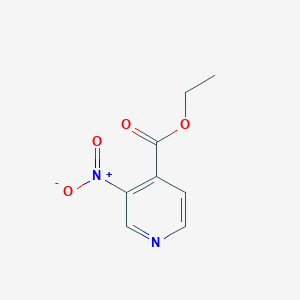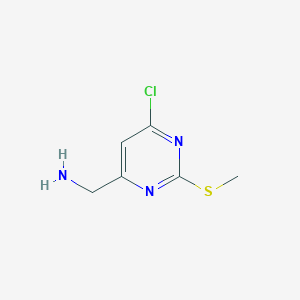
2-(Aminomethyl)-3-chloronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-chloronaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with an aminomethyl group at the second position and a chlorine atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-chloronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 3-chloronaphthalene with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:
Starting Material: 3-chloronaphthalene
Reagents: Formaldehyde, ammonia
Conditions: Acidic medium, typically using hydrochloric acid
Procedure: The 3-chloronaphthalene is reacted with formaldehyde and ammonia in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-chloronaphthalene can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-chloronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-chloronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)-naphthalene: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloronaphthalene:
2-(Aminomethyl)-3-bromonaphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
2-(Aminomethyl)-3-chloronaphthalene is unique due to the presence of both the aminomethyl and chlorine substituents on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H10ClN |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
(3-chloronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2 |
Clé InChI |
DVKSFMMJVYGVOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
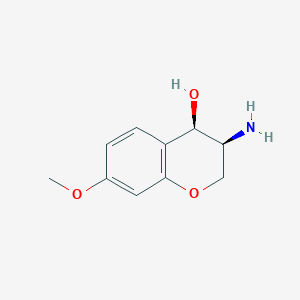



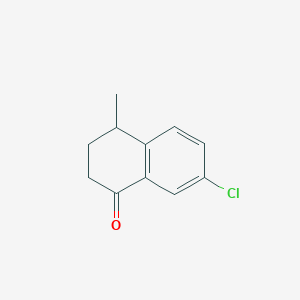
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)
